molecular formula C9H6O5 B1652500 1,2-Benzenedicarboxylic acid, 4-formyl- CAS No. 144876-16-4

1,2-Benzenedicarboxylic acid, 4-formyl-

Cat. No.: B1652500
CAS No.: 144876-16-4
M. Wt: 194.14 g/mol
InChI Key: PNODFDYINILVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzenedicarboxylic acid, 4-formyl- is an organic compound with the molecular formula C8H6O4. This compound is a derivative of phthalic acid, where a formyl group (-CHO) is attached to the fourth carbon of the benzene ring.

Synthetic Routes and Reaction Conditions:

  • From Phthalic Acid: The compound can be synthesized by the formylation of phthalic acid using formic acid and an acid catalyst.

  • From 4-Formylbenzoic Acid: Another method involves the oxidation of 4-formylbenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

Industrial Production Methods: In industrial settings, the compound is typically produced through the catalytic formylation of phthalic acid under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as 4-formylphthalic anhydride.

  • Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in 4-hydroxymethylphthalic acid.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of different substituted phthalic acids.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, and other strong oxidizing agents.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: 4-formylphthalic anhydride.

  • Reduction: 4-hydroxymethylphthalic acid.

  • Substitution: Various halogenated phthalic acids.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

  • Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic applications, such as anti-inflammatory and anticancer properties.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,2-Benzenedicarboxylic acid, 4-formyl- exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific derivative being studied.

Comparison with Similar Compounds

  • Phthalic Acid: The parent compound without the formyl group.

  • Isophthalic Acid: A positional isomer with the carboxyl groups at the 1 and 3 positions.

  • Terephthalic Acid: Another positional isomer with the carboxyl groups at the 1 and 4 positions.

Uniqueness: 1,2-Benzenedicarboxylic acid, 4-formyl- is unique due to the presence of the formyl group, which imparts different chemical reactivity and biological activity compared to its isomers.

Properties

IUPAC Name

4-formylphthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O5/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14/h1-4H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNODFDYINILVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293239
Record name 1,2-Benzenedicarboxylic acid, 4-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144876-16-4
Record name 1,2-Benzenedicarboxylic acid, 4-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-formylbenzene-1,2-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Benzenedicarboxylic acid, 4-formyl-
Reactant of Route 2
Reactant of Route 2
1,2-Benzenedicarboxylic acid, 4-formyl-
Reactant of Route 3
Reactant of Route 3
1,2-Benzenedicarboxylic acid, 4-formyl-
Reactant of Route 4
Reactant of Route 4
1,2-Benzenedicarboxylic acid, 4-formyl-
Reactant of Route 5
Reactant of Route 5
1,2-Benzenedicarboxylic acid, 4-formyl-
Reactant of Route 6
Reactant of Route 6
1,2-Benzenedicarboxylic acid, 4-formyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.